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Introduction

Nazartinib (formerly EGF816) and Osimertinib (AZD9291) are both third-generation epidermal
growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) that have demonstrated
significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR
mutations, including the T790M resistance mutation.[1][2] While their efficacy is a primary
consideration, a thorough understanding of their respective toxicity profiles is crucial for clinical
decision-making and the development of future EGFR inhibitors. This guide provides a side-by-
side comparison of the toxicity profiles of Nazartinib and Osimertinib, supported by available
clinical and preclinical data.

Mechanism of Action and Selectivity

Both Nazartinib and Osimertinib are irreversible EGFR TKIs that selectively target sensitizing
EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation,
while sparing wild-type (WT) EGFR.[1][2][3][4] This selectivity for mutant EGFR over WT EGFR
is a key feature of third-generation inhibitors, intended to reduce the on-target toxicities, such
as rash and diarrhea, that are commonly associated with earlier-generation, less selective
EGFR TKis.[4] Preclinical studies have suggested that both drugs exhibit a favorable selectivity
profile, though some in vitro evidence indicates that Osimertinib may have a wider therapeutic
window than Nazartinib for classic EGFR mutations.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b611988?utm_src=pdf-interest
https://www.benchchem.com/product/b611988?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31954624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4940973/
https://www.benchchem.com/product/b611988?utm_src=pdf-body
https://www.benchchem.com/product/b611988?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31954624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4940973/
https://www.selleckchem.com/products/nazartinib-egf816-nvs-816.html
https://www.mycancergenome.org/content/drugs/nazartinib/
https://www.mycancergenome.org/content/drugs/nazartinib/
https://www.benchchem.com/product/b611988?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Clinical Toxicity Profile

The clinical safety profiles of Nazartinib and Osimertinib have been evaluated in multiple
clinical trials. The following tables summarize the most frequently reported adverse events
(AEs) for each drug.

Table 1: Common Adverse Events Reported for

Nazartinib (Phase 1/2 Studies)

Adverse Event Any Grade (%) Grade 3/4 (%)

Dermatological

Rash (all subcategories) 62[1] 15[1]
Maculopapular Rash 40[1] N/A
Dermatitis Acneiform 12[1] N/A
Pruritus 39[1] N/A

Gastrointestinal

Diarrhea 47[5] N/A
Stomatitis 30[1] N/A
General

Fatigue 30[1] N/A
Pyrexia 29[5] N/A
Cough 27[5] N/A
Other

Pneumonia N/A 7[1]
Anemia N/A 6[1]
Dyspnea N/A 5[1]

Data from the NCT02108964 Phase 1 and Phase 2 studies.[1][5]
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Table 2: Common Adverse Events Reported for

)simertinib ( I 2 Studies,

Adverse Event Any Grade (%) Grade 3/4 (%)
Gastrointestinal

Diarrhea 47-58[2][6] <1-2.5[6]
Stomatitis 29[7] N/A
Nausea 22[2] N/A
Decreased Appetite 21[2] N/A
Dermatological

Rash 40-59[2][7] <1-2.4[8]
Dry Skin 36][6] N/A

Nail Toxicity (Paronychia) 22-35[6][9] N/A
Hematological

Anemia 80[10] N/A
Thrombocytopenia 65[10] N/A
Other

Hypoalbuminemia 90[10] N/A
Increased Creatinine 60[10] N/A
Interstitial Lung

Disease/Pneumonitis 333911 N/A

QTc Interval Prolongation 1.1[11] N/A

Data from the FLAURA and AURAS3 clinical trials and other supporting studies.[2][6][7][8][9][10]

[11]

Preclinical Toxicology Assessment
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A comprehensive preclinical toxicology program is essential to characterize the safety profile of
any investigational drug. While detailed proprietary protocols are not always publicly available,
regulatory filings and publications provide insight into the types of studies conducted.

Osimertinib

The preclinical development of Osimertinib included a standard battery of toxicology studies.
[12]

o Safety Pharmacology: In vivo cardiac safety pharmacology studies in dogs and guinea pigs
showed equivocal findings of decreased contractility.[12]

o General Toxicology: Repeat-dose toxicity studies were conducted in rats and dogs. The
observed toxicities were generally consistent with those of other EGFR inhibitors.[12]

o Genetic Toxicology: Osimertinib was reported to be negative in a full battery of in vitro and in
Vivo genotoxicity assays.[12]

o Reproductive Toxicology:

o Fertility: Osimertinib was associated with decreased male fertility in rats, showing an
increase in pre-implantation loss in untreated females mated with treated males.[12] In
female rats, degeneration of corpora lutea and anestrus were observed with chronic
exposure.[7]

o Embryo-fetal Development: In rats, early administration of Osimertinib resulted in
increased post-implantation loss and early embryonic death.[12] While not causing
embryofetal loss when administered during organogenesis, there were equivocal findings
of teratogenicity (craniofacial and lung malformations).[12]

o Carcinogenicity: Formal carcinogenicity studies with Osimertinib have not been conducted.

[2]

Nazartinib

Detailed public information on the preclinical toxicology of Nazartinib is more limited. However,
it is expected that a similar comprehensive package of non-clinical safety studies was
conducted to support its clinical development, in line with regulatory guidelines. Preclinical
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research has indicated that at doses effective against tumors, Nazartinib treatment leads to
minimal inhibition of wild-type EGFR and is well-tolerated in animal models.[3]

Experimental Protocols

Detailed experimental protocols for pivotal toxicology studies are typically found in regulatory
submission documents, which are often proprietary. However, the design of these studies
generally follows standardized international guidelines (e.g., OECD, ICH).

General Methodology for Preclinical Toxicology Studies:

e Repeat-Dose Toxicity: These studies involve the daily administration of the test compound to
animals (typically one rodent and one non-rodent species) for a specified duration (e.g., 28
or 90 days). Endpoints include clinical observations, body weight, food consumption, clinical
pathology (hematology, clinical chemistry, urinalysis), and comprehensive histopathological
examination of tissues.

o Genetic Toxicology: A standard battery of tests is performed to assess the potential for gene
mutations (e.g., Ames test), chromosomal damage (e.g., in vitro chromosome aberration
test), and other genotoxic effects (e.g., in vivo micronucleus test).

e Reproductive and Developmental Toxicology: These studies evaluate the potential effects on
male and female fertility, as well as on the developing embryo and fetus. They involve dosing
animals before and during mating, throughout gestation, and during lactation, with
subsequent examination of reproductive performance and offspring.

Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition

Both Nazartinib and Osimertinib exert their therapeutic effect by inhibiting the downstream
signaling pathways activated by mutant EGFR.
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Caption: Inhibition of mutant EGFR signaling by Nazartinib and Osimertinib.

General Workflow for In Vivo Toxicology Assessment

The following diagram illustrates a typical workflow for a preclinical repeat-dose toxicology
study.
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Caption: Generalized workflow for a preclinical toxicology study.

Conclusion

Both Nazartinib and Osimertinib are effective third-generation EGFR TKIs with generally
manageable safety profiles. The most common adverse events for both drugs are
dermatological and gastrointestinal in nature, which is consistent with the EGFR inhibitor class.
Preclinical data for Osimertinib indicates a comprehensive safety evaluation was conducted,
revealing some potential effects on fertility and embryo-fetal development, which are important
considerations in the clinical setting. While detailed preclinical data for Nazartinib is less
available in the public domain, its clinical safety profile appears favorable, with low-grade skin
toxicity being a predominant feature.[1] Ultimately, the choice between these agents, should
Nazartinib become commercially available, will depend on a careful consideration of their
efficacy, safety, and the specific clinical context of the patient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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